molecular formula C23H23N5O B2692905 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891120-12-0

4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2692905
CAS No.: 891120-12-0
M. Wt: 385.471
InChI Key: VLUMFQWMBBHMLN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system known for its diverse biological activities and significance in medicinal chemistry research . This benzamide derivative is provided as a high-purity compound for research and development purposes. The specific molecular target, detailed mechanism of action, and primary research applications for this exact analog are currently undetermined and require further investigation. Researchers are exploring this and related compounds for their potential interactions with various enzymatic pathways. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15-25-26-21-13-12-20(27-28(15)21)17-6-5-7-19(14-17)24-22(29)16-8-10-18(11-9-16)23(2,3)4/h5-14H,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUMFQWMBBHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic organic compound belonging to the triazolopyridazine family. Its complex structure, characterized by a triazole ring fused to a pyridazine ring and a benzamide moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple chemical reactions. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : The synthesis often begins with the preparation of the triazolo-pyridazine structure through cyclization reactions involving appropriate precursors.
  • Benzamide Formation : The benzamide moiety is introduced via acylation reactions.
  • Purification : Common solvents like dimethyl sulfoxide and ethanol are used, with palladium on carbon as a catalyst during hydrogenation steps to optimize yield and purity.

Biological Activity

The biological activity of 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has been investigated in various studies:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens and shown to inhibit bacterial growth effectively. The presence of the triazole and pyridazine rings contributes to its interaction with microbial targets, potentially disrupting their cellular processes.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes by binding to their active sites. For instance, it has shown potential in inhibiting kinases involved in cancer pathways. The mechanism involves blocking ATP binding sites, which is crucial for kinase activity. This inhibition can lead to altered cellular signaling pathways and reduced cell proliferation in cancer models .

Case Studies

Several case studies have highlighted the efficacy of 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited cell growth in various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent cytotoxicity.
  • Antiviral Activity : Other studies have explored its antiviral properties against enteroviruses, showcasing moderate activity that warrants further investigation for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is influenced by its structural components. Modifications to the triazole or benzamide moieties can enhance or diminish its potency against specific biological targets. Research into SAR has provided insights into optimizing this compound for increased efficacy and reduced toxicity .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities due to its structural characteristics:

  • Antimicrobial Properties : Studies have shown that derivatives of triazolopyridazine compounds can possess significant antimicrobial activity. The presence of the triazole ring may enhance interactions with bacterial cell membranes, leading to effective inhibition of microbial growth.
  • Anticancer Potential : Preliminary investigations suggest that 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may induce apoptosis in cancer cells through specific mechanisms involving cell cycle arrest and intrinsic pathway activation.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Study : A comparative analysis involving various derivatives demonstrated that modifications in the triazole or pyridazine moieties can significantly enhance antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
    CompoundActivityReference
    4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamideModerate inhibition of bacterial growth
  • Anticancer Mechanism : In vitro studies showed that treatment with this compound led to a significant increase in sub-G1 phase cells in HeLa cancer cell lines, indicating apoptosis.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
    A54925Intrinsic pathway activation

Applications in Medicinal Chemistry

The diverse biological activities make 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide a promising candidate for drug development. Its potential applications include:

  • Development of Antimicrobial Agents : The compound's ability to inhibit bacterial growth suggests its utility in formulating new antibiotics.
  • Cancer Therapeutics : Given its anticancer properties, further exploration could lead to novel treatments for various cancers.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring in the triazolopyridazine moiety undergoes NAS at position 6 under controlled conditions. This reaction is facilitated by electron-withdrawing effects from the triazole ring, enhancing electrophilicity.

Reaction Conditions Reagents/Catalysts Outcome
DMSO solvent, 80–100°C, 12–24hK₂CO₃, substituted aminesSubstitution of bromine/chlorine with nucleophiles (e.g., amines, thiols)

Key Findings :

  • Reactivity is highly dependent on the electronic nature of substituents on the pyridazine ring.

  • Steric hindrance from the tert-butyl group slows substitution kinetics compared to non-substituted analogs.

Amide Bond Cleavage

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding 4-tert-butylbenzoic acid and the corresponding amine derivative.

Reaction Type Conditions Products
Acidic hydrolysisHCl (6M), reflux, 6h4-tert-butylbenzoic acid + 3-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)aniline
Basic hydrolysisNaOH (4M), 70°C, 4hSame products as above

Mechanistic Notes :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the amine group, destabilizing the amide bond.

Hydrogenation of the Pyridazine Ring

Catalytic hydrogenation selectively reduces the pyridazine ring to a dihydropyridazine derivative under mild conditions.

Catalyst Solvent Pressure Outcome
Pd/C (10% w/w)Ethanol1–3 bar H₂Partially saturated triazolopyridazine core

Applications :

  • Reduced derivatives show altered biological activity due to changes in π-stacking capacity.

Suzuki-Miyaura Coupling

The bromine substituent on the benzamide aromatic ring participates in palladium-catalyzed cross-coupling reactions.

Reagents Conditions Product
Arylboronic acid, Pd(PPh₃)₄DMF/H₂O (3:1), 90°C, 12hBiaryl derivatives with extended conjugation

Key Data :

  • Yields range from 65–85% depending on the steric bulk of the boronic acid.

  • Coupling efficiency is unaffected by the tert-butyl group due to its para position.

Acid-Catalyzed Cyclization

Under strongly acidic conditions, the triazolopyridazine moiety undergoes intramolecular cyclization to form fused tricyclic structures.

Conditions Catalyst Product
H₂SO₄ (conc.), 120°C, 8hFused triazolo-pyridazine-indole analog

Mechanism :

  • Protonation of the triazole nitrogen initiates electrophilic attack on the adjacent phenyl ring.

Stability Under Varied pH Conditions

The compound’s stability is pH-dependent, with degradation observed under extreme conditions:

pH Temperature Half-Life Primary Degradation Pathway
1.025°C2hAmide hydrolysis
13.025°C4hRing-opening of triazole

Interaction with Metal Ions

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes:

Metal Salt Solvent Complex Structure
CuCl₂MeOH2:1 (ligand:metal) octahedral geometry

Applications :

  • Metal complexes exhibit enhanced solubility and modified electronic properties for catalytic studies.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–N bond in the benzamide group:

Conditions Products
UV light, 6h, inert atmRadical intermediates leading to dimerization

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the triazolopyridazine core, benzamide substituents, or biological targets. Below is a detailed analysis:

Structural Analogues

Modifications to the Benzamide Substituent

  • N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
    • Structure : Replaces benzamide with acetamide and lacks the tert-butyl group.
    • Activity : Inhibits Lin28/let-7 interaction, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer stem cells (CSCs). Downregulates PD-L1, demonstrating antitumor efficacy in vitro and in vivo .
    • Potency : Effective at 80 µM in topical assays .
  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

    • Structure : Benzamide with a methyl group instead of tert-butyl.
    • Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains .
  • 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

    • Structure : Incorporates a trifluoromethylbenzyl thioether and methylbenzamide.
    • Activity : The trifluoromethyl group enhances metabolic stability, a common strategy in drug design. Specific biological data are unreported, but the sulfur atom may influence pharmacokinetics .

Core Modifications

  • [1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridines
    • Structure : Replaces benzamide with pyridine.
    • Activity : Binds to the allosteric site of PEF(S) proteins via π-stacking with Trp168 and H-bonding. Acts as a calpain-1 inhibitor .
Functional Analogues
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Pyridazine-benzoate ester hybrid. Activity: Shares the pyridazine moiety but lacks the triazole ring. Reported in calpain inhibition studies .
  • 6-Hydroxy-DL-DOPA and SB/ZW/0065 Structure: Non-triazolopyridazine compounds. Activity: Restores let-7 processing by disrupting Lin28, similar to C1632 but through distinct mechanisms .
Pharmacological Profiles
Compound Name Key Substituents Biological Target Potency/Activity References
Target Compound tert-Butyl benzamide Inferred: Antimicrobial/CSC Data pending
C1632 Acetamide Lin28/let-7, PD-L1 80 µM (topical)
N-(3-(6-Methyl-triazolo)phenyl)benzamide Methyl benzamide Microbial enzymes Moderate antimicrobial
[1,2,4]Triazolo-pyridazin-6-yl]pyridines Pyridine PEF(S)/calpain-1 IC50 not reported
I-6230 Pyridazine-benzoate ester Calpain Not quantified
Key Findings and Trends
  • Lipophilicity and Bioavailability : The tert-butyl group in the target compound likely improves membrane permeability compared to methyl or unsubstituted benzamide analogs .
  • Target Specificity : Substituents dictate target engagement. For example, acetamide derivatives (e.g., C1632) target RNA-binding proteins like Lin28, while pyridine-modified analogs inhibit proteases .
  • Therapeutic Potential: Antimicrobial activity is associated with simpler benzamide substituents (e.g., methyl), whereas bulky groups (e.g., tert-butyl) may enhance anticancer or neuroactive properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., using acetonitrile as a solvent) .
  • Benzamide coupling : Amide bond formation via activation of the carboxylic acid group (e.g., using pivaloyl chloride or HATU) followed by reaction with the aniline-substituted triazolo-pyridazine intermediate .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of tert-butylbenzoyl chloride to avoid side products like over-alkylation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Confirm regiochemistry of the triazolo-pyridazine ring (e.g., downfield shifts for protons adjacent to electronegative groups) .
  • HRMS : Validate molecular ion peaks ([M+H]+) with <5 ppm mass accuracy .
  • Crystallography : Single-crystal X-ray diffraction (173 K) resolves bond lengths (mean C–C: 0.005 Å) and torsional angles, confirming planar geometry of the benzamide moiety and dihedral angles between aromatic systems .
    • Data Interpretation : Compare experimental XRD parameters (e.g., R factor = 0.050) with DFT-optimized structures to validate computational models .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to simulate intermediates in triazolo-pyridazine formation .
  • Docking Studies : Molecular docking (AutoDock Vina) against enzymes like PPTases (e.g., AcpS/PptT) identifies binding poses, with scoring functions prioritizing interactions with the trifluoromethyl group .
  • MD Simulations : Assess stability of ligand-enzyme complexes (100 ns trajectories) to evaluate hydrophobic interactions involving the tert-butyl group .
    • Validation : Cross-reference computed binding energies with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization :
  • Use isogenic bacterial strains (e.g., E. coli ΔAcpS vs. wild-type) to isolate target-specific effects .
  • Normalize cytotoxicity data using HEK-293 cell lines to distinguish off-target effects .
  • Meta-Analysis : Apply multivariate regression to correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity trends across published datasets .
    • Case Study : Inconsistent antibacterial results may arise from differential membrane permeability; address this using logP-adjusted analogs or efflux pump inhibitors .

Q. How can researchers optimize reaction yields in Suzuki-Miyaura coupling steps for analogous compounds?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2 with SPhos/XPhos ligands to enhance coupling efficiency of halogenated pyridazines .
  • Solvent Effects : Use toluene/water biphasic systems to improve aryl boronic acid solubility and reduce side reactions .
  • DOE Approach : Apply Taguchi methods to optimize variables (temperature, catalyst loading, base) and identify critical factors (e.g., Pd:ligand ratio >1:2) .
    • Troubleshooting : Low yields (<40%) may indicate palladium black formation; add TBAB or switch to microwave-assisted conditions .

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